N-(3-acetylphenyl)-3,5-dichloro-4-methoxybenzamide
Description
N-(3-acetylphenyl)-3,5-dichloro-4-methoxybenzamide: is an organic compound with a complex structure that includes acetyl, dichloro, and methoxy functional groups
Properties
IUPAC Name |
N-(3-acetylphenyl)-3,5-dichloro-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3/c1-9(20)10-4-3-5-12(6-10)19-16(21)11-7-13(17)15(22-2)14(18)8-11/h3-8H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINSQRGTUWTBKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-3,5-dichloro-4-methoxybenzamide typically involves the condensation of 3,5-dichloro-4-methoxybenzoic acid with 3-acetylaniline. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for higher yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the acetyl group, converting it to an alcohol.
Substitution: The dichloro groups can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: N-(3-acetylphenyl)-3,5-dichloro-4-methoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as an inhibitor of certain enzymes. Its structural features allow it to interact with biological macromolecules, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It is investigated for its ability to modulate biological pathways involved in diseases such as cancer and inflammation.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable in the formulation of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which N-(3-acetylphenyl)-3,5-dichloro-4-methoxybenzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes, inhibiting their activity. This inhibition can occur through competitive binding, where the compound competes with the natural substrate of the enzyme, or through allosteric modulation, where it binds to a different site on the enzyme, inducing conformational changes that affect enzyme function.
Comparison with Similar Compounds
- N-(3-acetylphenyl)-4-methoxybenzamide
- N-(3-acetylphenyl)-3,5-dichlorobenzamide
- N-(3-acetylphenyl)-3,5-dimethoxybenzamide
Comparison: N-(3-acetylphenyl)-3,5-dichloro-4-methoxybenzamide is unique due to the presence of both dichloro and methoxy groups on the benzamide ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the dichloro groups enhance the compound’s electrophilicity, making it more reactive in substitution reactions, while the methoxy group can influence its solubility and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
